molecular formula C7H5Cl3O2S B1304182 (3,4-Dichlorophenyl)methanesulfonyl chloride CAS No. 85952-30-3

(3,4-Dichlorophenyl)methanesulfonyl chloride

Cat. No.: B1304182
CAS No.: 85952-30-3
M. Wt: 259.5 g/mol
InChI Key: DRYGYFAFCNDLEJ-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C(_7)H(_5)Cl(_3)O(_2)S. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms at the 3 and 4 positions and a methanesulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)methanesulfonyl chloride typically involves the chlorination of (3,4-Dichlorophenyl)methanesulfonic acid. The reaction is carried out using thionyl chloride (SOCl(_2)) as the chlorinating agent. The general reaction conditions include:

    Reactants: (3,4-Dichlorophenyl)methanesulfonic acid and thionyl chloride.

    Solvent: An inert solvent such as dichloromethane or chloroform.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Duration: The reaction time can vary but typically ranges from a few hours to overnight.

The reaction proceeds as follows:

(3,4-Dichlorophenyl)methanesulfonic acid+SOCl2(3,4-Dichlorophenyl)methanesulfonyl chloride+SO2+HCl\text{(3,4-Dichlorophenyl)methanesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (3,4-Dichlorophenyl)methanesulfonic acid+SOCl2​→(3,4-Dichlorophenyl)methanesulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form (3,4-Dichlorophenyl)methanesulfonic acid.

    Reduction: It can be reduced to (3,4-Dichlorophenyl)methanesulfonamide using reducing agents like lithium aluminum hydride (LiAlH(_4)).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in an aprotic solvent like acetonitrile or dichloromethane, with the nucleophile added in excess.

    Hydrolysis: Conducted in aqueous media, often under acidic or basic conditions to facilitate the reaction.

    Reduction: Performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using a strong reducing agent.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonothioates: Formed from reactions with thiols.

    (3,4-Dichlorophenyl)methanesulfonic acid: Formed from hydrolysis.

Scientific Research Applications

(3,4-Dichlorophenyl)methanesulfonyl chloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide-based drugs.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Serves as a precursor in the synthesis of pharmaceuticals, especially those targeting bacterial infections due to its ability to form sulfonamide structures.

    Industry: Applied in the production of agrochemicals and dyes, where its reactivity is harnessed to introduce sulfonyl chloride groups into various compounds.

Mechanism of Action

The mechanism by which (3,4-Dichlorophenyl)methanesulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)methanesulfonyl chloride
  • (3,5-Dichlorophenyl)methanesulfonyl chloride
  • (4-Methylphenyl)methanesulfonyl chloride

Uniqueness

(3,4-Dichlorophenyl)methanesulfonyl chloride is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in the physical and chemical properties compared to other sulfonyl chlorides, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(3,4-dichlorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYGYFAFCNDLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383267
Record name (3,4-Dichlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85952-30-3
Record name 3,4-Dichlorophenylmethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85952-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dichlorophenyl)methanesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In an analogous manner to Example 1F, step 1Q 1-[(3,4-dichlorobenzyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine was prepared from 1-(3,5-dichloro-4-pyridyl)piperazine (0.1 g, 0.43 mmol) and 3,4-dichlorophenylmethyl sulfonyl chloride (61% yield).
Name
1-[(3,4-dichlorobenzyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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